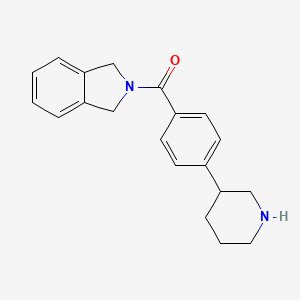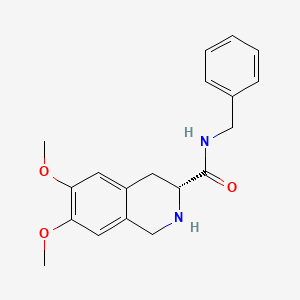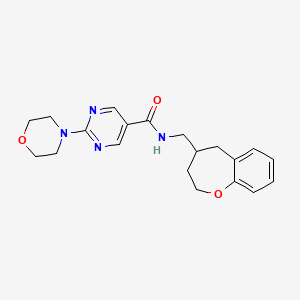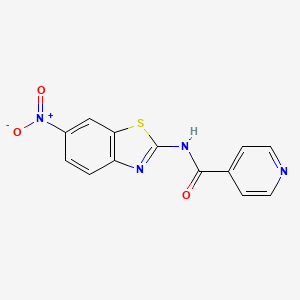![molecular formula C21H25NO2 B5662885 2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5662885.png)
2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide is an organic compound that features a methoxyphenyl group and a phenylcyclopentylmethyl group attached to an acetamide moiety
Méthodes De Préparation
The synthesis of 2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves the reaction of 4-methoxyphenylacetic acid with 1-phenylcyclopentylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
2-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(4-hydroxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a ligand for alpha1-adrenergic receptors, it binds to these receptors and modulates their activity, leading to physiological effects such as vasoconstriction or relaxation of smooth muscles . The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide can be compared with other similar compounds, such as:
2-(4-Hydroxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and binding properties.
2-(4-Bromophenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide: The presence of a bromine atom can enhance the compound’s electrophilicity and influence its chemical behavior.
N-[(1-Phenylcyclopentyl)methyl]acetamide: Lacking the methoxyphenyl group, this compound may have different pharmacological and chemical properties.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological activities.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-19-11-9-17(10-12-19)15-20(23)22-16-21(13-5-6-14-21)18-7-3-2-4-8-18/h2-4,7-12H,5-6,13-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALSIKGNZVYMFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5662827.png)
![1-acetyl-8-tert-butyl-3-(4-pyridinyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5662831.png)
![5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5662840.png)

![methyl 3-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5662855.png)
![(3aR*,6aR*)-2-acetyl-5-(1-benzothien-2-ylmethyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5662867.png)

![6-ethyl-N-[2-(3-methoxyphenoxy)ethyl]-N-methylpyrimidin-4-amine](/img/structure/B5662879.png)
![4-methyl-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5662888.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5662890.png)
![2-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5662898.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylacetyl)piperidine](/img/structure/B5662900.png)

